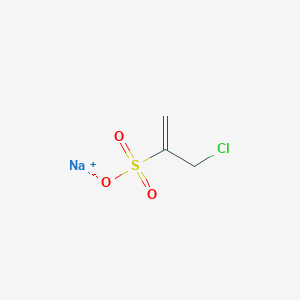

Sodium 3-chloroprop-1-ene-2-sulfonate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H4ClNaO3S |

|---|---|

Molecular Weight |

178.57 g/mol |

IUPAC Name |

sodium;3-chloroprop-1-ene-2-sulfonate |

InChI |

InChI=1S/C3H5ClO3S.Na/c1-3(2-4)8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1 |

InChI Key |

MZZXFSGDQRYFIC-UHFFFAOYSA-M |

Canonical SMILES |

C=C(CCl)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Sodium 3 Chloroprop 1 Ene 2 Sulfonate

Established Synthetic Routes and Reaction Optimizations

The primary routes for synthesizing Sodium 3-chloroprop-1-ene-2-sulfonate and related allylic sulfonates involve the nucleophilic substitution of a suitable precursor with a sulfite (B76179) salt. Optimization of these reactions often employs catalytic methods to improve efficiency and yield.

Synthesis from Allylic Halide Precursors

The most direct synthesis of this compound involves the reaction of a dihalogenated propene, such as 2,3-dichloroprop-1-ene, with a sulfite source, typically sodium sulfite (Na₂SO₃). In this reaction, the sulfite anion acts as a nucleophile, displacing one of the chloride ions. The allylic chlorine at the C-3 position is significantly more reactive towards nucleophilic substitution than the vinylic chlorine at the C-2 position, leading to regioselective formation of the desired product.

The reaction of 2,3-dichloroprop-1-ene with sulfur-based nucleophiles has been studied, confirming that substitution preferentially occurs at the sp³-hybridized carbon. researchgate.net While the synthesis of the closely related, unchlorinated analog, sodium allylsulfonate, from allyl chloride and sodium sulfite is well-documented, the principles are directly applicable. google.com The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system to dissolve both the inorganic sulfite salt and the organic halide precursor.

Synthesis from Epichlorohydrin (B41342) and Related Epoxides

The synthesis of this compound from epichlorohydrin is not a well-established or direct route. Instead, the reaction of epichlorohydrin with sodium bisulfite or sodium sulfite leads to the formation of an isomeric product, sodium 3-chloro-2-hydroxypropanesulfonate. google.com This reaction proceeds via the ring-opening of the epoxide ring by the sulfite or bisulfite nucleophile. The attack occurs at the terminal carbon of the epoxide, followed by protonation (if bisulfite is used or water is present) to yield the hydroxyl group at the C-2 position. This pathway is a significant method for producing hydroxy sulfonates but does not yield the target vinyl sulfonate structure. google.com

Sulfonation Reactions with Olefinic Precursors

Direct sulfonation of olefinic precursors is a key strategy for creating vinyl sulfonates. For this compound, the precursor of choice is 2,3-dichloroprop-1-ene. The reaction with sodium sulfite (Na₂SO₃) in an aqueous medium facilitates the nucleophilic substitution of the allylic chlorine atom. researchgate.net This process is a specific example of synthesizing allylic sulfonates from halide precursors, as detailed in section 2.1.1.

Research into the synthesis of related 2-chloroprop-2-en-1-yl sulfones from 2,3-dichloroprop-1-ene demonstrates the viability of forming the C-S bond at the allylic position while retaining the vinylic chloride. researchgate.net This supports the proposed pathway where the sulfite ion selectively attacks the C-3 position of 2,3-dichloroprop-1-ene.

Phase Transfer Catalysis in Sulfonate Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique to enhance reaction rates between reactants located in different immiscible phases, such as an aqueous solution of sodium sulfite and an organic phase containing the allylic halide. google.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the transfer of the sulfite anion from the aqueous phase into the organic phase. google.com This is achieved by forming a lipophilic ion pair ( (Q⁺)₂SO₃²⁻ ), which is soluble in the organic medium and can readily react with the organic substrate.

The use of PTC in the synthesis of the related sodium 2-chloroethanesulfonate has been shown to dramatically shorten reaction times from over 20 hours to under 2 hours and increase yields to around 90%. google.com A patent for the synthesis of sodium allylsulfonate describes using polyethylene (B3416737) glycol as a phase transfer agent to facilitate the reaction between chloropropene and anhydrous sodium sulfite. google.com This approach overcomes the low solubility of sodium sulfite and accelerates the sulfonation reaction.

Table 1: Comparison of Catalytic Systems in Alkyl Sulfonate Synthesis

| Precursor | Sulfite Source | Catalyst System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-dihaloethane | Sodium Sulfite | Metal Salt & Quaternary Ammonium Salt | 0.5 - 2 hours | ~90% | google.com |

| Chloropropene | Anhydrous Sodium Sulfite | Polyethylene Glycol | Not specified | >95% | google.com |

Micellar Catalysis Approaches for Enhanced Reaction Kinetics

Micellar catalysis offers another method to accelerate reactions between hydrophobic and hydrophilic reactants. In this approach, surfactants are added to the aqueous reaction medium above their critical micelle concentration. These surfactants form micelles, which have a hydrophobic core and a hydrophilic surface. The hydrophobic organic precursor (e.g., 2,3-dichloroprop-1-ene) can be partitioned into the hydrophobic core of the micelle, while the hydrophilic sulfite anion is attracted to the charged surface. This colocalization of reactants within the micellar structure significantly increases the effective concentration and enhances reaction kinetics.

The synthesis of sodium allylsulfonate has been successfully intensified using micellar catalysis with polyoxyethylated compounds like methoxy (B1213986) polyethylene glycol methacrylates. These compounds act as surfactants, facilitating the reaction between allyl chloride and an aqueous solution of sodium sulfite. This approach is particularly useful for subsequent polymerization reactions where the surfactant may also act as a comonomer.

Mechanistic Investigations of Formation Pathways

The primary formation pathway for this compound from an allylic halide precursor like 2,3-dichloroprop-1-ene and sodium sulfite is a nucleophilic substitution reaction. The sulfite ion (SO₃²⁻) is a sulfur nucleophile that attacks the electrophilic C-3 carbon of the dichloropropene.

The reaction is believed to proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. Key features of this proposed mechanism include:

Single Concerted Step: The sulfite nucleophile attacks the carbon atom bearing the allylic chlorine at the same time as the chloride leaving group departs.

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

Kinetics: The reaction rate is dependent on the concentration of both the substrate (2,3-dichloroprop-1-ene) and the nucleophile (sulfite ion).

The reactivity of the allylic C-Cl bond is significantly higher than that of the vinylic C-Cl bond. This is due to the stabilization of the Sₙ2 transition state by the adjacent π-system of the double bond. The p-orbitals of the double bond overlap with the p-orbital of the reacting carbon atom, lowering the activation energy for the substitution process. Studies on the reaction of 1,3-dichloropropene (B49464) with other sulfur nucleophiles, such as hydrogen sulfide (B99878) species, have also confirmed that the reaction proceeds via an Sₙ2 nucleophilic substitution process at the allylic carbon. usda.gov

Nucleophilic Substitution Mechanisms in Sulfonate Formation

Nucleophilic substitution is a foundational class of reactions for forming sulfonate esters and sulfonic acids. In this context, a nucleophile attacks an electrophilic center, displacing a leaving group. The formation of a C-S bond to create the sulfonate can be envisioned through pathways where a sulfur-based nucleophile, such as the sulfite ion (SO₃²⁻), attacks a suitable electrophilic substrate.

A plausible synthetic route involves the reaction of a dihalogenated propene derivative with a sulfite salt. For instance, a substrate like 2,3-dichloroprop-1-ene could react with sodium sulfite. The sulfite anion would act as the nucleophile, attacking one of the electrophilic carbons and displacing a chloride ion in an S_N2-type mechanism. The hydroxyl group of an alcohol can be converted into a sulfonate ester, which is an excellent leaving group, making the alcohol's reactivity similar to that of an alkyl halide. periodicchemistry.com This conversion activates the alcohol to undergo nucleophilic substitution and elimination reactions more readily. periodicchemistry.comyoutube.com The use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) is a common method for this transformation. periodicchemistry.comyoutube.com

The reaction mechanism's efficiency can be influenced by the solvent and reaction conditions. The use of ionic liquids as both solvents and nucleophilic reagents has been explored as a green and efficient protocol for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org This approach can lead to excellent yields under mild conditions and often simplifies the purification process. organic-chemistry.org

Table 1: Comparison of Nucleophilic Substitution Strategies for Sulfonate Synthesis

| Method | Typical Substrate | Nucleophile | Key Features | Potential Side Reactions |

|---|---|---|---|---|

| Classical S_N2 | Alkyl Halide (e.g., 2,3-dichloroprop-1-ene) | Sulfite Salt (e.g., Na₂SO₃) | Single-step C-S bond formation. Stereospecific (inversion of configuration). | Elimination reactions, formation of isomeric products. |

| Sulfonylation of Alcohols | Alcohol | Sulfonyl Chloride (e.g., TsCl) | Converts a poor leaving group (-OH) into a good one (-OTs). periodicchemistry.comyoutube.com | Requires a base (e.g., pyridine) to neutralize HCl by-product. periodicchemistry.com |

| Ionic Liquid-Mediated | Sulfonate Ester | Anion from Ionic Liquid (e.g., Cl⁻, Br⁻) | Acts as both solvent and reagent; environmentally attractive and recyclable. organic-chemistry.org | Potential for elimination, though often minimized. organic-chemistry.org |

Addition Reactions across Unsaturated Bonds Leading to Sulfonates

Addition reactions provide an alternative and powerful route to vinyl sulfonates. These reactions involve the addition of a reagent across a double or triple bond. For the synthesis of this compound, a potential precursor could be an allene (B1206475) or an alkyne, such as 3-chloro-1-propyne.

The addition of sodium bisulfite (NaHSO₃) to an unsaturated system is a well-known method for introducing a sulfonate group. This can proceed via a free radical mechanism or a nucleophilic addition (a sulfa-Michael reaction). In the case of an allene, the regioselectivity of the bisulfite addition would be critical in determining the final position of the sulfonate group. The reaction of sodium sulfinates with certain unsaturated systems can also lead to the formation of sulfones and sulfonate esters. rsc.org For instance, a metal-free nucleophilic substitution reaction between 1-chloro-2-nitroethene and sodium arylsulfinates has been shown to produce vinyl sulfones with high regioselectivity. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Controlling the placement of functional groups (regioselectivity) is a significant challenge in the synthesis of a molecule like this compound. The desired product has the sulfonate group at the C2 position and the chlorine atom at the C3 position of the propene chain.

In addition reactions, the regiochemical outcome is governed by factors such as electronic effects (Markovnikov's rule) and steric hindrance. The choice of catalyst and reaction conditions can steer the reaction toward the desired isomer. For example, the synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane (B165214) can be achieved with high regioselectivity by using a dilute aqueous solution of sodium hydroxide. researchgate.netchemicke-listy.cz Similarly, in the addition of a sulfonate group to an asymmetric unsaturated precursor, the directing effects of existing substituents will determine the point of attack.

Stereoselectivity, which concerns the spatial arrangement of atoms, is also a consideration. While the target molecule does not possess a chiral center, the geometry of the double bond (E/Z isomerism) could be a factor depending on the synthetic route. Certain reactions, particularly those involving concerted mechanisms or specific catalysts, can favor the formation of one stereoisomer over another. For instance, some vinylic sulfonylation reactions have been shown to proceed with only E-regioselectivity. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Control

In many chemical reactions, a competition exists between the kinetic product (formed fastest) and the thermodynamic product (most stable). The outcome can often be controlled by the reaction temperature and time. thecatalyst.org

The sulfonation of aromatic compounds like naphthalene (B1677914) serves as a classic example of this principle. At lower temperatures (e.g., 80°C), the reaction is under kinetic control and yields naphthalene-1-sulfonic acid as the major product because the transition state leading to it is lower in energy. thecatalyst.orgstackexchange.com However, at higher temperatures (e.g., 160°C), the reaction becomes reversible and is under thermodynamic control. thecatalyst.org This allows the system to reach equilibrium, favoring the formation of the more stable naphthalene-2-sulfonic acid, which has less steric hindrance. stackexchange.comechemi.com

This concept is directly applicable to the synthesis of this compound. A hypothetical synthesis could yield a mixture of isomers, with the sulfonate group at different positions.

Kinetic Control (Low Temperature): A less-stable isomer might form more rapidly due to a lower activation energy barrier.

Thermodynamic Control (High Temperature): If the reaction is reversible, allowing it to proceed for a longer time at a higher temperature could lead to the formation of the most stable isomeric product. scribd.com

Table 2: Kinetic vs. Thermodynamic Control in Sulfonation (Naphthalene Analogy)

| Control Type | Reaction Temperature | Major Product | Governing Factor | Reaction Characteristic |

|---|---|---|---|---|

| Kinetic | Low (e.g., 80°C) | 1-Naphthalenesulfonic acid thecatalyst.org | Rate of formation (lower activation energy) stackexchange.com | Irreversible or short reaction time |

| Thermodynamic | High (e.g., 160°C) | 2-Naphthalenesulfonic acid thecatalyst.org | Product stability (lower overall energy) echemi.com | Reversible, allowed to reach equilibrium stackexchange.com |

Novel Synthetic Strategies for Structural Analogs

The development of new synthetic methods is driven by the need for greater efficiency, safety, and sustainability. For structural analogs of this compound, modern approaches like green chemistry and flow synthesis offer significant advantages over traditional batch processing.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Applying these principles to sulfonate synthesis can lead to more environmentally benign and economically viable production methods.

Key green chemistry strategies include:

Use of Safer Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or recyclable ionic liquids. A green approach for the synthesis of related 2-chloroprop-2-en-1-yl sulfones has been proposed. researchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. researchgate.net

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Using methods like microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. researchgate.net

Renewable Feedstocks: Utilizing raw materials derived from renewable sources.

Use of Green Oxidants: A sustainable strategy for synthesizing sulfonic acids involves using air as a green oxidant. rsc.org

For example, a sustainable method for synthesizing sulfonic acids has been developed using the cheap industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as the oxidant, proceeding under mild, transition-metal-free conditions. rsc.org

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This technology offers numerous advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. europa.eudurham.ac.uk

Benefits of flow chemistry for synthesizing sulfonates and their analogs include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat dissipation, preventing thermal runaways. europa.eu

Improved Control and Reproducibility: Precise control over temperature, pressure, residence time, and stoichiometry leads to higher yields and purities.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactors. d-nb.info

Automation: Flow systems can be fully automated for synthesis, purification, and analysis, reducing manual labor and increasing efficiency. d-nb.info

A hypothetical flow synthesis of a structural analog could involve pumping solutions of the starting materials (e.g., a halogenated propene and sodium sulfite) through a mixing junction and into a heated reactor coil. The product stream would then exit the reactor for continuous purification, for instance, using immobilized scavenger resins to remove unreacted reagents or by-products. durham.ac.uk

Purification and Isolation Methodologies for High Purity

The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation methodologies are crucial to obtain the compound at a high purity level, which is essential for its subsequent applications. The choice of purification technique depends on the nature of the impurities and the desired final purity.

Common impurities in the synthesis of this compound can include inorganic salts, such as sodium chloride and sodium sulfite, as well as organic byproducts from side reactions. The purification process typically involves one or more of the following techniques: recrystallization, chromatography, and extraction.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration. The selection of an appropriate solvent is critical for the success of recrystallization and may involve screening various solvents or solvent mixtures. For similar sulfonate compounds, alcohols such as isopropanol (B130326) have been used for crystallization. After crystallization, the purified product is typically dried under vacuum to remove any residual solvent.

Chromatographic techniques are powerful methods for the separation and purification of compounds based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for the analysis and purification of ionic compounds like this compound. For the analysis of similar compounds, such as Sodium 3-chloro-2-hydroxypropane-1-sulfonate, mixed-mode columns like Newcrom BH have been utilized. sielc.com A typical mobile phase for such separations consists of a mixture of water and acetonitrile (B52724) with a buffer, such as ammonium formate. sielc.com For preparative HPLC, the methodology can be scaled up to isolate larger quantities of the purified compound. The choice of the stationary phase, mobile phase composition, and gradient elution program are key parameters that need to be optimized for efficient separation.

The following table provides an example of HPLC conditions that could be adapted for the analysis and purification of this compound, based on methods for similar compounds:

| Parameter | Condition |

| Column | Newcrom BH, mixed-mode |

| Mobile Phase | Water and Acetonitrile with Ammonium Formate buffer |

| Detection | UV at 200 nm or Evaporative Light Scattering Detector (ELSD) |

Extraction techniques can be employed to remove certain types of impurities. For instance, liquid-liquid extraction could be used to remove organic, non-polar impurities from an aqueous solution of the sodium salt. However, due to the high water solubility of this compound, this method is less common for its primary purification.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the molecular structure of Sodium 3-chloroprop-1-ene-2-sulfonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and chemical environment of protons, carbons, and other NMR-active nuclei.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum for this compound would be expected to show three distinct signals corresponding to the three unique proton environments: the two protons on the terminal vinyl carbon (C1), the two protons of the chloromethyl group (C3), and the single proton on the internal vinyl carbon (C2), although the latter is not present in this specific isomer. The structure contains a terminal vinyl group (=CH₂) and an adjacent chloromethyl group (-CH₂Cl).

The protons on the terminal vinyl group (=CH₂) are diastereotopic and would typically appear as two separate signals in the range of 4.6-5.7 ppm. pdx.edulibretexts.org The protons of the chloromethyl group (-CH₂Cl) are adjacent to a carbon bearing the sulfonate group and a double bond, which would shift their signal downfield, likely into the 3.7-4.5 ppm range. pdx.edu The coupling between these protons provides connectivity information.

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-1a, H-1b (=CH₂) | 5.0 - 5.7 | Doublet of doublets (dd) | Jgem, Jtrans, Jcis |

| H-3a, H-3b (-CH₂Cl) | 3.7 - 4.5 | Singlet (or very fine multiplet) | N/A (no adjacent protons) |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show three distinct signals, one for each carbon atom. The carbons of the double bond (C1 and C2) are expected to resonate in the alkene region of the spectrum, typically between 100 and 150 ppm. libretexts.orgoregonstate.edu The C1 carbon, being a terminal alkene carbon, would appear in this range. The C2 carbon, being substituted with the electron-withdrawing sulfonate group, would likely be further downfield. The C3 carbon, attached to the electronegative chlorine atom, is expected in the 25-50 ppm range. pdx.edu

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | 115 - 140 |

| C-2 (-C-SO₃) | 125 - 150 |

| C-3 (-CH₂Cl) | 35 - 50 |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. numberanalytics.comoxinst.com For this compound, a COSY spectrum would be relatively simple, as significant J-coupling is primarily expected between the geminal protons on C1 and potentially a weak four-bond coupling between the protons on C1 and C3, though this is often not observed. The primary utility would be to confirm the lack of coupling between the vinyl and chloromethyl protons, consistent with the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons, providing definitive C-H connectivity information. columbia.edunumberanalytics.com For this molecule, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the terminal vinyl protons to the ¹³C signal of C1. It would also show a cross-peak correlating the ¹H signal of the chloromethyl protons with the ¹³C signal of C3. The C2 carbon would show no correlation in an HSQC spectrum as it has no directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to four bonds, which is crucial for piecing together the molecular framework. libretexts.orgceitec.cz Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the vinyl protons (H1) to the sulfonate-bearing carbon (C2) and the chloromethyl carbon (C3).

A correlation from the chloromethyl protons (H3) to the sulfonate-bearing carbon (C2) and the vinyl carbon (C1).

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

C=C Stretch: A moderate band in the 1680-1640 cm⁻¹ region is characteristic of the carbon-carbon double bond in the alkene moiety. orgchemboulder.compressbooks.pub

=C-H Stretch: The stretching of C-H bonds on the sp² hybridized carbons of the alkene typically appears at wavenumbers slightly above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. pressbooks.publibretexts.org

S=O Stretch: The sulfonate group is characterized by strong, distinct stretching vibrations for the S=O double bonds. These typically manifest as two bands: an asymmetric stretch between 1250-1140 cm⁻¹ and a symmetric stretch between 1070-1030 cm⁻¹. researchgate.netblogspot.com

C-Cl Stretch: The stretching vibration for the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | 3100 - 3000 | Medium |

| C=C Stretch | Alkene | 1680 - 1640 | Medium-Weak |

| S=O Asymmetric Stretch | Sulfonate (SO₃) | 1250 - 1140 | Strong |

| S=O Symmetric Stretch | Sulfonate (SO₃) | 1070 - 1030 | Strong |

| C-Cl Stretch | Alkyl Halide | 850 - 550 | Medium-Strong |

Note: Data are predicted based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. For this compound, HRMS is used to confirm the molecular formula of the anionic component, C₃H₄ClO₃S⁻.

The analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is ideal for pre-charged anionic species. The mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, then measures the m/z of the ion. The high resolving power of these instruments allows for the differentiation of ions with very similar nominal masses (isobars).

The theoretical exact mass of the [C₃H₄³⁵ClO₃S]⁻ ion is calculated by summing the exact masses of the most abundant isotopes of each element. This theoretical value is then compared to the experimentally measured m/z value. The difference, known as the mass error, is typically expressed in parts per million (ppm) and must be very low (generally < 5 ppm) to confidently assign the molecular formula. waters.com

Furthermore, the presence of chlorine is unequivocally confirmed by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two distinct peaks in the mass spectrum separated by approximately 2 Da. The peak corresponding to the ion containing ³⁵Cl (the M peak) and the peak for the ion containing ³⁷Cl (the M+2 peak) will have a relative intensity ratio of roughly 3:1. This isotopic signature is a definitive marker for the presence of a single chlorine atom in the ion. researcher.life

| Ion Formula | Isotope | Theoretical Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Relative Abundance |

|---|---|---|---|---|---|

| [C₃H₄ClO₃S]⁻ | ³⁵Cl | 154.95729 | e.g., 154.95750 | e.g., 1.36 | ~100% (Normalized) |

| ³⁷Cl | 156.95434 | e.g., 156.95460 | e.g., 1.66 | ~32% |

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For the anion of this compound ([C₃H₄ClO₃S]⁻, m/z 155), MS/MS experiments can elucidate the connectivity of the atoms and confirm the identity of functional groups.

In negative ion mode ESI-MS/MS, the fragmentation of organosulfonates is often characterized by specific neutral losses. A primary and highly diagnostic fragmentation pathway for sulfonates is the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. researchgate.net This cleavage of the C-S bond is a common and energetically favorable process.

Another potential fragmentation pathway involves the loss of the chlorine atom or the elimination of hydrogen chloride (HCl, 36 Da) through a rearrangement mechanism. Fragmentation can also occur within the allyl backbone itself.

Key proposed fragmentation pathways for the [C₃H₄ClO₃S]⁻ ion include:

Loss of Sulfur Trioxide (SO₃): The most prominent fragmentation is expected to be the cleavage of the C-S bond, resulting in the neutral loss of SO₃ and the formation of a 3-chloroprop-1-en-2-ide anion ([C₃H₄Cl]⁻) at m/z 75. The observation of this fragment is strong evidence for the allylsulfonate structure.

Loss of Bisulfite Radical (•HSO₃): A radical-driven fragmentation could lead to the loss of a bisulfite radical, though this is generally less common in even-electron anions generated by ESI.

Loss of Chloropropene: Cleavage could also result in the formation of the sulfite (B76179) radical anion ([SO₃]⁻•) at m/z 80, with the neutral loss of chloropropene.

The relative abundance of these fragment ions provides a detailed fingerprint that can be used to distinguish this compound from its isomers and confirm its structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|---|

| 155 ([C₃H₄³⁵ClO₃S]⁻) | [C₃H₄³⁵Cl]⁻ | 75 | SO₃ | 80 |

| 155 ([C₃H₄³⁵ClO₃S]⁻) | [SO₃]⁻• | 80 | C₃H₄Cl | 75 |

| 155 ([C₃H₄³⁵ClO₃S]⁻) | [C₃H₃O₃S]⁻ | 119 | HCl | 36 |

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. jordilabs.com Liquid chromatography-mass spectrometry (LC-MS) is the premier hyphenated technique for analyzing polar, non-volatile compounds like this compound in various matrices, such as industrial process streams or environmental water samples. nih.gov

The LC system first separates the target analyte from other components in the mixture. Given the high polarity of the sulfonate anion, conventional reversed-phase (RP) chromatography may provide insufficient retention. Therefore, specialized LC techniques are often employed:

Ion-Pair Reversed-Phase LC: This method adds a bulky counter-ion (e.g., tetrabutylammonium) to the mobile phase. The counter-ion forms a neutral, more hydrophobic ion-pair with the sulfonate anion, enhancing its retention on a standard C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica (B1680970) or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. researchgate.net This mode is highly effective for retaining and separating very polar compounds that elute quickly in reversed-phase systems. thermofisher.com

After separation, the column effluent is directed into the mass spectrometer's ion source, typically an ESI source. The MS serves as a highly selective and sensitive detector. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific m/z of the target anion (m/z 155 and 157), providing excellent selectivity and minimizing interference from co-eluting matrix components. For even greater confidence and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) can be used. In this setup, a specific fragmentation transition (e.g., m/z 155 → 75) is monitored, a technique known as Selected Reaction Monitoring (SRM), which offers the highest degree of specificity and sensitivity for quantification in complex mixtures. sigmaaldrich.com

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the atomic and molecular structure of a crystalline material. It provides fundamental information on crystal structure, phase identity, and purity.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most detailed and unambiguous information about the three-dimensional structure of a crystalline solid. This technique requires a single, high-quality crystal of the compound, typically between 30 and 300 microns in size.

If a suitable crystal of this compound were obtained, this analysis would precisely determine:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Atomic Coordinates: The exact position of every atom (Na, S, O, C, Cl, H) within the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bond distances and the angles between them.

Supramolecular Structure: Details of the ionic interactions and coordination geometry. For instance, it would reveal how the sodium cation is coordinated by the oxygen atoms of the sulfonate group and potentially by water molecules if it crystallizes as a hydrate. nih.govrsc.org It would also describe any intermolecular interactions, such as hydrogen bonding. nih.gov

While specific data for this compound is not publicly available, analysis of similar sodium organosulfonate salts, such as sodium (1S)-d-mannit-1-yl-sulfonate, shows that the sodium cations are typically coordinated by multiple oxygen atoms from the sulfonate residues of neighboring anions, creating a complex three-dimensional network. nih.gov

Table 4: Illustrative Data from a Single-Crystal XRD Experiment (Note: This is hypothetical data based on typical organosulfonate salt structures.)

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=5.8, b=17.1, c=11.5; α=90, β=98.5, γ=90 |

| Na⁺ Coordination | Number and type of atoms bonded to sodium. | 6-coordinate (Octahedral) by 6 sulfonate oxygen atoms. |

| S-O Bond Lengths | Average distance for sulfur-oxygen bonds. | ~1.45 Å |

| C-S Bond Length | Distance for the carbon-sulfur bond. | ~1.77 Å |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. latech.edu It is a rapid and highly effective method for material identification and quality control. Unlike single-crystal XRD, it does not provide a complete structural solution with atomic positions but instead generates a characteristic diffraction pattern or "fingerprint" for a specific crystalline phase. latech.edu

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are determined by the spacing between planes of atoms in the crystal lattice (d-spacings), as described by Bragg's Law. latech.edu

For this compound, PXRD would be used to:

Confirm Identity: By comparing the experimental pattern to a reference pattern from a database or a known standard.

Assess Purity: The presence of sharp peaks from other crystalline substances (e.g., precursor salts like sodium sulfate) would indicate impurities. researchgate.net

Analyze Polymorphism: Identify if the compound exists in different crystalline forms (polymorphs), as each polymorph would produce a unique PXRD pattern.

Determine Lattice Parameters: The peak positions can be used to calculate the unit cell dimensions of the crystal lattice. latech.edu

Table 5: Example of a Powder XRD Data Table (Note: This is a hypothetical representation of PXRD data.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.3 | 5.79 | 45 |

| 21.1 | 4.21 | 100 |

| 25.5 | 3.49 | 80 |

| 28.9 | 3.09 | 65 |

| 31.2 | 2.87 | 30 |

| 35.8 | 2.51 | 55 |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Allylic Chloride Moiety

The C-Cl bond at the allylic position is a key reactive center in Sodium 3-chloroprop-1-ene-2-sulfonate. This reactivity is significantly influenced by the adjacent double bond, which can stabilize transition states and intermediates.

The allylic chloride can undergo nucleophilic substitution through several mechanisms, with the operative pathway depending on the nucleophile, solvent, and reaction conditions.

SN2 Mechanism: Primary allylic halides are highly susceptible to SN2 reactions. scirp.orglibretexts.org The reaction proceeds via a single, concerted step where the nucleophile attacks the carbon bearing the chlorine, and the chloride ion departs simultaneously. dalalinstitute.com This backside attack results in an inversion of configuration at the stereocenter, if applicable. masterorganicchemistry.com Allylic halides exhibit enhanced SN2 reactivity compared to their saturated counterparts (e.g., propyl chloride) because the transition state is stabilized by conjugation with the adjacent π-system of the double bond. scirp.orgopenochem.org For this compound, a strong nucleophile and a polar aprotic solvent would favor the SN2 pathway.

SN1 Mechanism: While less common for primary halides, the SN1 mechanism is possible for allylic systems due to the resonance stabilization of the resulting allylic carbocation. acs.orglibretexts.org The reaction proceeds in two steps: the slow, rate-determining departure of the chloride leaving group to form a carbocation, followed by a rapid attack by the nucleophile. libretexts.org Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. rsc.org The allylic carbocation formed from this compound can be attacked by a nucleophile at two positions, leading to a mixture of products.

SN2' Mechanism: A unique pathway available to allylic systems is the SN2' reaction, where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon bearing the leaving group. researchgate.netnih.gov This concerted reaction involves the simultaneous attack of the nucleophile, a shift of the double bond, and the departure of the leaving group. dalalinstitute.com The competition between SN2 and SN2' pathways is influenced by steric hindrance at the α-carbon and the nature of the nucleophile and substrate. nih.gov

| Mechanism | Molecularity | Rate Determining Step | Intermediate | Stereochemistry | Favored By |

|---|---|---|---|---|---|

| SN2 | Bimolecular | Concerted attack and leaving group departure | Transition state | Inversion | Strong nucleophile, polar aprotic solvent |

| SN1 | Unimolecular | Leaving group departure | Carbocation | Racemization | Weak nucleophile, polar protic solvent |

| SN2' | Bimolecular | Concerted attack at γ-carbon and leaving group departure | Transition state | Rearrangement | Steric hindrance at α-carbon |

In the presence of a strong base, this compound can undergo elimination of hydrogen chloride (dehydrochlorination) to form a conjugated diene. researchgate.net This reaction competes with nucleophilic substitution. libretexts.org

The mechanism can be either E2 (bimolecular elimination) or E1 (unimolecular elimination).

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the chlorine, simultaneously forming a double bond and expelling the chloride ion. libretexts.org Strong, bulky bases and higher temperatures favor the E2 pathway. youtube.com Benzylic and allylic halides readily undergo E2 reactions because the newly formed double bond is conjugated with the existing π-system, leading to a more stable product. nih.gov

E1 Mechanism: This two-step process begins with the slow departure of the chloride ion to form an allylic carbocation, which is the same intermediate as in the SN1 reaction. nih.gov In a subsequent step, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by high temperatures and the use of a poor nucleophile that is also a weak base. ucalgary.ca

The choice between substitution and elimination is primarily influenced by the nature of the nucleophile/base and the reaction temperature. Strong, sterically hindered bases and high temperatures favor elimination, while strong, non-bulky nucleophiles and lower temperatures favor substitution. libretexts.org

The allylic C-H bonds in the precursor to this compound are susceptible to substitution by halogens via a free-radical chain mechanism, a reaction known as allylic halogenation. acs.orgchemistrysteps.com This type of reaction typically occurs at high temperatures or under UV irradiation in the presence of a low concentration of the halogen. acs.org

The mechanism proceeds through three main stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl2) by heat or light to generate two halogen radicals. libretexts.orgnih.gov

Propagation: A halogen radical abstracts an allylic hydrogen atom, forming a resonance-stabilized allylic radical. This radical then reacts with a halogen molecule to form the allylic halide product and a new halogen radical, which continues the chain reaction. acs.orgnih.gov

Termination: The reaction is terminated when two radicals combine. libretexts.org

Bromination is generally more selective than chlorination in these reactions. wikipedia.org N-Bromosuccinimide (NBS) is often used as a reagent for allylic bromination as it provides a low, constant concentration of Br2. acs.orgchemistrystudent.com

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonate group. This electronic nature governs its reactivity towards addition reactions.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich double bond, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.comchemistrystudent.com However, for electron-deficient alkenes like vinyl sulfonates, the reactivity towards electrophiles is significantly reduced. nih.gov The electron-withdrawing sulfonate group deactivates the double bond, making the initial attack by an electrophile less favorable compared to a simple alkene. While reactions with strong electrophiles might proceed, they would be considerably slower than for electron-rich alkenes. The addition would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. nih.gov

| Substrate | Electronic Nature of Double Bond | Reactivity towards Electrophiles | Governing Factor |

|---|---|---|---|

| Propene | Electron-rich | High | Alkyl group donation |

| This compound | Electron-deficient | Low | -SO₃⁻ group withdrawal |

Radical Addition: The electron-deficient nature of the double bond in this compound makes it a good substrate for radical addition reactions, particularly with nucleophilic radicals. nih.gov A well-known example is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond in the presence of a radical initiator. wikipedia.org This reaction proceeds via an anti-Markovnikov addition, with the thiyl radical adding to the double bond to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule. wikipedia.orgnih.gov

Hydrosilylation: Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by transition metals, most commonly platinum complexes. nih.gov This reaction is a significant method for forming carbon-silicon bonds. scirp.orgresearchgate.net The reaction with functionalized alkenes is of great industrial importance for producing compounds like silane (B1218182) coupling agents. nih.gov For terminal alkenes, the addition is usually anti-Markovnikov, with the silicon atom attaching to the terminal carbon. researchgate.net The hydrosilylation of allyl chloride with trichlorosilane (B8805176) is an industrial process that can be achieved with high selectivity using rhodium catalysts. nih.gov Given its structure, this compound would be expected to undergo hydrosilylation, yielding a functionalized organosilane.

Cycloaddition Reactions

While specific studies on the cycloaddition reactions of this compound are not extensively documented, its structural features—notably the activated carbon-carbon double bond—suggest its potential participation as a dipolarophile in certain cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org The sulfonate group, being strongly electron-withdrawing, renders the double bond electron-deficient. This electronic characteristic is crucial for reactions with 1,3-dipoles.

A pertinent analogue is the reaction of vinyl sulfonates with nitrones. For instance, the intermolecular 1,3-dipolar cycloaddition of various nitrones to pentafluorophenyl (PFP) vinylsulfonate proceeds efficiently. acs.orgnih.govresearchgate.net This transformation yields stable isoxazolidine (B1194047) cycloadducts with high stereo- and regioselectivity. nih.govresearchgate.net The reaction is believed to follow a concerted pericyclic mechanism, where the frontier molecular orbitals (FMO) of the dipole and the dipolarophile interact. researchgate.net Given the electron-deficient nature of the vinyl sulfonate, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone (the 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl sulfonate (the dipolarophile). researchgate.net

Based on this precedent, this compound is expected to react similarly with suitable 1,3-dipoles like nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. The presence of the chlorine atom on the adjacent carbon may introduce additional steric and electronic effects that could influence the regioselectivity and kinetics of the cycloaddition.

Table 1: Potential 1,3-Dipolar Cycloaddition of this compound

| 1,3-Dipole | Dipolarophile | Expected Product Class |

|---|---|---|

| Nitrone (R-CH=N+(O-)-R') | This compound | Isoxazolidine |

| Azide (R-N=N+=N-) | This compound | Triazoline/Triazole |

| Nitrile Oxide (R-C≡N+-O-) | This compound | Isoxazoline |

Reactivity of the Sulfonate Group

The reactivity of the sulfonate functional group is context-dependent, particularly on whether it exists as an ester or an anionic salt.

As a Leaving Group: Sulfonate esters (R-SO₂-OR') are exceptionally effective leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com Their efficacy stems from the fact that the resulting sulfonate anion (R-SO₃⁻) is a very weak base, stabilized by extensive resonance delocalization of the negative charge across the three oxygen atoms. youtube.comyoutube.com This stability makes the conjugate sulfonic acids strong acids, analogous to sulfuric acid. youtube.com Therefore, if the sodium cation in this compound were replaced by an alkyl or aryl group to form a sulfonate ester, this ester would be highly susceptible to nucleophilic attack at the carbon atom bonded to the sulfonate oxygen. libretexts.org The conversion of an alcohol to a sulfonate ester is a standard chemical strategy to transform a poor leaving group (-OH) into an excellent one (-OSO₂R'). periodicchemistry.comlibretexts.org

As a Nucleophile: In its salt form, as this compound, the sulfonate anion (R-SO₃⁻) is a poor nucleophile. The same resonance stabilization that makes it a good leaving group also reduces the availability of the lone pairs on the oxygen atoms for nucleophilic attack. Furthermore, the negative charge is dispersed, diminishing its nucleophilic character. While sulfur compounds in lower oxidation states, such as sulfinates (R-SO₂⁻), can be effective sulfur-centered nucleophiles, this is not the case for sulfonates. libretexts.org Consequently, the sulfonate group in the title compound is not expected to participate readily in reactions as a nucleophile.

The sulfonate group is a versatile ligand capable of coordinating to metal ions through one, two, or all three of its oxygen atoms. rsc.org This interaction leads to the formation of a diverse range of coordination complexes and polymers. The specific coordination mode depends on several factors, including the identity of the metal ion, the steric environment, and the presence of other competing ligands or hydrogen-bond donors/acceptors. rsc.orgrsc.org

In the solid state, metal sulfonate complexes exhibit various structural arrangements, including simple monodentate, chelating, and bridging coordination modes. rsc.org Studies on coordination networks involving sulfonate-containing ligands have shown a delicate balance between direct coordination of the sulfonate oxygens to the metal center and the formation of hydrogen bonds, for instance with coordinated water molecules. rsc.orgresearchgate.net

For example, in a magnesium-based coordination network, dangling sulfonate groups that are not directly coordinated to the metal ion participate in an extended hydrogen-bonding network. nih.gov Conversely, in a lead-based framework, the sulfonate groups coordinate directly to the Pb²⁺ ions, precluding the formation of similar hydrogen bonds. nih.gov This demonstrates the sulfonate group's ability to act as either a direct coordinating ligand or a hydrogen bond acceptor. Given this known behavior, the sulfonate group of this compound can be expected to interact with various transition metal and alkaline earth metal ions in solution to form complexes or coordination polymers, with the specific outcome being highly dependent on the reaction conditions.

Polymerization Chemistry of this compound

Monoallyl compounds, including this compound, are generally characterized by their reluctance to undergo homopolymerization to form high molecular weight polymers via free-radical mechanisms. researchgate.netdntb.gov.ua This behavior is a hallmark of allyl monomers and contrasts sharply with vinyl monomers like styrene (B11656) or acrylates.

The primary reason for this low reactivity is a highly efficient chain transfer reaction known as degradative chain transfer . rsc.org In this process, a propagating polymer radical, instead of adding to the double bond of another monomer, abstracts an allylic hydrogen atom from the monomer's methylene (B1212753) (-CH₂) group.

This abstraction produces a new radical on the monomer. This allylic radical is significantly stabilized by resonance delocalization of the unpaired electron with the adjacent double bond. Due to its increased stability, the allylic radical is much less reactive than the initial propagating radical. It is slow to initiate a new polymer chain and may instead undergo termination reactions. rsc.org This process effectively retards or terminates the polymerization, resulting in the formation of only low molecular weight oligomers. Kinetic studies on the polymerization of other allyl esters have confirmed these slow polymerization rates and low conversions. acs.orgacs.org

Due to the challenges in homopolymerization, allylic monomers like this compound are most valuable in polymerization chemistry as comonomers. chemicalbook.com Copolymerization with more reactive vinyl monomers is a common strategy to incorporate the specific functionality of the allylic monomer into a polymer chain. Analogous compounds such as sodium allylsulfonate (SAS) and sodium methallylsulfonate (SMAS) are widely used as the "third monomer" in the production of acrylic fibers (often with acrylonitrile (B1666552) and another comonomer). chemicalbook.comgoogle.com

The incorporation of a sulfonated comonomer imparts several desirable properties to the resulting copolymer, including:

Improved Dyeability: The ionic sulfonate groups act as sites for binding cationic dyes. chemicalbook.com

Enhanced Thermal Stability: The presence of sulfonate groups can increase the heat resistance of the polymer. atamanchemicals.com

Increased Water Solubility/Dispersibility: The hydrophilic sulfonate group can be used to create water-soluble polymers or improve the stability of polymer emulsions. atamankimya.com

Scale Inhibition: Copolymers containing sulfonate groups are effective scale inhibitors in industrial water treatment, preventing the precipitation of mineral salts like calcium sulfate (B86663) and barium sulfate. atamankimya.comresearchgate.net

The composition of the final copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios (r₁ and r₂) . The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of that monomer to a growing chain with its own type of terminal unit, to the rate constant for its addition to the other monomer's terminal unit. open.edu For many allyl monomer (M₁) / vinyl monomer (M₂) pairs, the reactivity ratio r₁ is very low, indicating that the allylic radical strongly prefers to react with the vinyl monomer over another allyl monomer.

Table 2: Illustrative Reactivity Ratios for Copolymerization of Related Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Tendency |

|---|---|---|---|---|

| Acrylonitrile | Sodium Methallylsulfonate | 6.0 | 0.07 | Block/Alternating tendency |

| Styrene | Allyl Chloride | 0.04 | 0.05 | Alternating tendency |

| Vinyl Acetate | Allyl Chloride | 0.7 | 0.6 | Ideal/Random copolymerization |

| Acrylamide | Sodium Allylsulfonate | 2.5 | 0.25 | Block/Alternating tendency |

Note: Data is illustrative for analogous systems and actual values for this compound would require experimental determination.

Role as a Chain Transfer Agent in Polymerization Processes

In polymerization reactions, chain transfer agents (CTAs) are crucial for controlling the molecular weight and molecular weight distribution of the resulting polymer. pstc.org By terminating a growing polymer chain and initiating a new one, CTAs effectively regulate the chain length. pstc.org this compound possesses functional groups that allow it to act as a CTA in radical polymerization processes.

Table 1: Factors Influenced by Chain Transfer Agents in Polymerization

| Parameter Affected | Consequence of CTA Presence |

| Molecular Weight | Generally decreases as CTA concentration increases. google.com |

| Polymerization Rate | Can be reduced due to the termination of growing chains. rsc.org |

| Polymer Architecture | Can introduce specific end-groups, enabling further functionalization. |

| Polydispersity Index (PDI) | Can be controlled to achieve a more uniform chain length distribution. pstc.org |

Influence of Structural Features on Polymer Architecture

The unique structure of this compound, featuring a reactive chlorine atom, an unsaturated double bond, and an ionic sulfonate group, allows for significant influence over the final polymer architecture. When used as a comonomer or a CTA, these features can be strategically employed to impart specific properties to the polymer.

Ionic Sulfonate Group: The primary contribution of the sodium sulfonate group is the introduction of hydrophilicity and ionic character into the polymer chain. This can be used to produce water-soluble polymers or polyelectrolytes. The incorporation of sulfonate groups can enhance the stability of polymer latexes in emulsion polymerization and improve properties like adhesion and dyeability in the final product. For instance, the inclusion of sodium 2-acrylamido-2-methylpropanesulfonate (a related sulfonated monomer) in polyvinyl alcohol copolymers was shown to decrease crystallinity and melting temperature while improving thermal stability. researchgate.net

Allylic Double Bond: The prop-1-ene (B156429) group can participate in copolymerization reactions, incorporating the entire molecule into the polymer backbone. This introduces the chloro and sulfonate functionalities as pendant groups. These pendant groups can then serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional molecules.

Chlorine Atom: The chlorine atom provides a reactive site for nucleophilic substitution reactions. After the monomer is incorporated into a polymer, this halogen can be displaced to attach various side chains, leading to the formation of graft copolymers or functionalized materials.

The combination of these features allows for the design of complex polymer architectures, such as block copolymers, graft copolymers, and functional polymers with tailored solubility, reactivity, and physicochemical properties.

Derivatization and Functionalization Chemistry

This compound is a versatile building block for organic synthesis due to its multiple reactive centers. Its derivatization chemistry allows for the creation of a wide array of more complex molecules.

Synthesis of Novel Organosulfur Compounds

Sodium sulfinates (RSO₂Na) are well-established as powerful precursors for the synthesis of a variety of organosulfur compounds. nih.govresearchgate.net They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govscispace.com This reactivity is applicable to this compound for the formation of new carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. nih.govscispace.com

Examples of potential synthetic transformations include:

Synthesis of Sulfones: The sulfinate can react with various electrophiles to form sulfones (R-SO₂-R'). For instance, reaction with alkyl halides would yield allylic sulfones.

Synthesis of Sulfonamides: Reaction with amination agents can produce sulfonamides (R-SO₂-NR¹R²).

Synthesis of Thiosulfonates: Coupling with thiols or disulfides can lead to the formation of thiosulfonates (R-SO₂-S-R').

These reactions significantly expand the library of accessible organosulfur compounds starting from this specific chlorinated alkene sulfinate. nih.govresearchgate.net

Table 2: Potential Organosulfur Derivatives from this compound

| Reagent Class | Resulting Bond | Product Class |

| Alkyl/Aryl Halides | C–S | Sulfones |

| Amines/Amine Derivatives | N–S | Sulfonamides |

| Thiols/Disulfides | S–S | Thiosulfonates |

Functionalization at the Unsaturated or Halogenated Centers

The molecule offers two primary sites for functionalization beyond the sulfinate group: the carbon-carbon double bond and the carbon-chlorine bond.

Reactions at the Halogenated Center: The chlorine atom is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups by reacting the compound with nucleophiles such as amines, alkoxides, or thiolates. This is a common strategy for building molecular complexity. For example, the synthesis of fluorinated garlic-derived compounds has been achieved starting from the related 3-chloro-2-fluoroprop-1-ene (B1605417) via substitution with potassium thioacetate. mdpi.com

Reactions at the Unsaturated Center: The double bond can undergo various electrophilic addition reactions. For example, halogenation, hydrohalogenation, or epoxidation would yield new, more saturated derivatives with different functionalities. These reactions can proceed in a regioselective manner, influenced by the electronic effects of the adjacent sulfonate and chloro-substituted carbon atoms.

Investigations into Downstream Chemical Products

The derivatization of this compound leads to a variety of downstream products with potential industrial applications. By modifying the parent compound, new molecules with tailored properties can be synthesized.

For example, substitution of the chlorine atom with a hydroxyl group via hydrolysis would produce a hydroxy propane (B168953) sulfonate derivative. A related compound, Sodium 3-chloro-2-hydroxypropane sulfonate, is known to be used as a surfactant, emulsifier, and biocide in various industries, including personal care, oil and gas, and food processing. riverlandtrading.com It is also used in the paper industry as a sizing agent. riverlandtrading.com The downstream products synthesized from this compound could foreseeably find use in similar applications. The synthesis of various 2-chloroprop-2-en-1-yl sulfones, which readily undergo dehydrochlorination to form allenyl sulfones or hydrolysis to produce acetonyl sulfones, demonstrates the potential for creating a diverse range of chemical intermediates from related structures. researchgate.net These intermediates are valuable in further organic syntheses.

Advanced Applications in Materials Science and Industrial Chemistry Non Biological/non Medical

Applications in Polymer and Copolymer Design

The compound's bifunctional nature makes it a valuable monomer for the synthesis of advanced polymers. The vinyl group enables its participation in polymerization reactions, while the sulfonate group imparts specific functionalities to the resulting polymer chain.

Development of Functional Polymers with Pendant Sulfonate Groups

Sodium 3-chloroprop-1-ene-2-sulfonate is employed as a comonomer in polymerization processes to introduce pendant sulfonate (-SO₃⁻) groups along a polymer backbone. This incorporation transforms a standard polymer into a functional polymer or polyelectrolyte. The presence of these strongly ionizable sulfonate groups is the primary driver of the polymer's enhanced properties and applications. repositorioinstitucional.mx Polymers containing sulfonate groups have found use in a wide array of industrial products, including coatings, adhesives, and cosmetics. repositorioinstitucional.mx The synthesis process typically involves copolymerization with other monomers, such as acrylic acid or acrylamide, to create materials with tailored characteristics. researchgate.netmdpi.com

Role in Modifying Polymer Properties (e.g., hydrophilicity, charge density)

The introduction of pendant sulfonate groups via this compound dramatically alters the physicochemical properties of a polymer.

Charge Density: In solution, the sodium sulfonate salt dissociates, leaving a negatively charged sulfonate anion attached to the polymer chain. This imparts a negative charge to the polymer, increasing its linear charge density. psu.edunih.gov The charge density is a critical parameter that influences how the polymer interacts with other charged molecules, its conformational state in solution, and its effectiveness in applications such as flocculation and surface modification. researchgate.net Studies on related sulfonated polymers show that charge density directly affects the structure and ordering of polymer-surfactant complexes. nih.gov

| Property Modified | Mechanism of Action | Resulting Characteristic | Key Application Area |

|---|---|---|---|

| Hydrophilicity | Introduction of polar -SO₃Na groups which readily form hydrogen bonds with water. | Increased water absorption, swelling capacity, and wettability. | Superabsorbent polymers, hydrogels, anti-fog coatings. |

| Charge Density | Dissociation of the sodium sulfonate salt in aqueous media, creating fixed anionic charges on the polymer chain. | Enhanced ionic interactions, altered chain conformation, and improved dyeability with cationic dyes. | Polyelectrolytes, flocculants, dye receptors in fibers. |

Use in Acrylic Fiber Production and Modification

In the textile industry, this compound and similar sulfonated monomers serve a critical role as comonomers in the production of acrylic fibers. Standard polyacrylonitrile, the primary component of acrylic fiber, has poor dyeability. To resolve this, a small percentage of an ionic comonomer is incorporated into the polymer chain during synthesis.

The negatively charged sulfonate groups introduced by this monomer act as "dye sites" within the fiber. These sites form strong ionic bonds with cationic (or basic) dyes, which are the most suitable class for acrylics. scribd.com This modification allows for the production of deep, vibrant shades with good color fastness. scribd.com The process involves dyeing at elevated temperatures, where the rate of dye uptake is carefully controlled to ensure even coloration. scribd.comgoogle.com

Applications in Surface Science and Electrochemistry

The compound's ability to adsorb onto surfaces and influence ionic processes makes it a valuable additive in electrochemistry, particularly in metal plating.

Performance as a Brightener in Metal Electroplating

This compound and its close chemical analogs, such as 3-bromopropane-sodium sulfonate, function as brighteners in acidic electroplating baths. google.com When added in small quantities to plating solutions for metals like nickel, they help produce exceptionally bright, ductile, and firmly adhering metal deposits. google.com This eliminates the need for subsequent finishing treatments, streamlining the manufacturing process. These brighteners are effective across a range of current densities and can be used in conjunction with other plating bath additives like carriers and leveling agents. google.com

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Application | Brightener for acid nickel electroplating | google.com |

| Concentration Range | 0.01 to 20 grams per liter | google.com |

| Operating Temperature | Room temperature to ~70°C | google.com |

| Resulting Deposit Quality | Full-bright, firmly adhering, ductile | google.com |

Mechanism of Action in Surface Modification and Coating

The mechanism by which sulfonate-containing additives act as brighteners involves their adsorption onto the cathode (the object being plated) during the electrodeposition process. This adsorbed layer of organic molecules influences the metal deposition in several ways:

Grain Refinement: The additive interferes with the normal crystal growth of the metal. It promotes the formation of new growth nuclei over the growth of existing crystals, leading to a much finer-grained deposit. Surfaces with finer grains reflect light more uniformly, resulting in a brighter appearance.

Leveling: The additive may adsorb preferentially on microscopic peaks and high-current-density areas of the surface. This inhibits metal deposition at these points, allowing the microscopic valleys or recesses to "catch up," resulting in a smoother, more level surface.

Synergistic Effects: In many plating formulations, brighteners work synergistically with other components, such as suppressors (e.g., polyethylene (B3416737) glycol) and chloride ions. researchgate.netresearchgate.net The interaction between these components at the electrode surface is complex, but it collectively controls the deposition rate and morphology to achieve the desired bright and level finish. researchgate.net

Based on a comprehensive search of available scientific and technical literature, there is insufficient information to generate a detailed article on the specific chemical compound “this compound” that meets the requirements of the requested outline.

The search results did not yield specific data, research findings, or detailed discussions pertaining to the advanced applications of this particular compound in materials science or industrial chemistry. While information is available for structurally related compounds such as "Sodium Allyl Sulfonate," "Sodium 3-chloro-2-hydroxypropanesulfonate," and other sulfonated polymers, extrapolating this information would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "this compound."

Specifically, no information was found regarding:

Its role as a chemical intermediate in the synthesis of specialized precursors.

Its specific application and function in water treatment polymer formulations.

Its use in the development of antistatic materials.

The mechanism of its internal antistatic effect in polymers.

Its role in the development of conductive pathways in polymeric matrices.

Due to the lack of available data for "this compound" in the specified contexts, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Environmental Fate and Transformation Pathways

Degradation in Aquatic Environments

The behavior of Sodium 3-chloroprop-1-ene-2-sulfonate in aquatic systems is a key aspect of its environmental profile. Processes such as hydrolysis, photochemical degradation, and volatilization determine its persistence and potential for transport in water bodies.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is a critical parameter for determining the persistence of a substance in water. For this compound, the presence of an allylic chloride and a sulfonate group suggests potential susceptibility to hydrolysis. However, no specific experimental studies detailing the hydrolysis kinetics (e.g., rate constants, half-lives at different pH and temperature values) or the precise mechanisms for this compound could be identified.

Table 1: Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |

|---|

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light. This can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species in the water. The potential for photochemical degradation of this compound has not been documented in the reviewed literature. Consequently, data on its quantum yield, primary degradation products, and the influence of natural photosensitizers are not available.

Table 2: Photochemical Degradation Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Quantum Yield | Data Not Available | Data Not Available |

Volatilization is the process by which a substance evaporates from water into the atmosphere. The tendency of a chemical to volatilize is governed by its Henry's Law constant. As this compound is a sodium salt, it is expected to be non-volatile. Its ionic nature results in strong interactions with water molecules, leading to a very low vapor pressure and a negligible tendency to partition into the gas phase. However, specific experimental data to confirm this assumption are not available.

Transformation in Terrestrial Environments (Soil)

The fate of this compound in soil is influenced by a combination of abiotic and biotic processes, which affect its mobility and persistence in the terrestrial environment.

Abiotic degradation in soil includes chemical processes such as hydrolysis. The principles of hydrolysis in water would also apply to the soil pore water. Sorption to soil particles is another critical abiotic process that influences a chemical's bioavailability and potential for leaching. The extent of sorption is often characterized by the soil organic carbon-water partitioning coefficient (Koc). For ionic compounds like this compound, sorption can be influenced by soil pH, organic matter content, and clay content. No specific Koc values or sorption isotherm data for this compound were found in the literature.

Table 3: Soil Sorption Data for this compound

| Soil Type | Organic Carbon (%) | Koc (L/kg) |

|---|

Biodegradation by soil microorganisms is a primary pathway for the transformation of many organic chemicals in the terrestrial environment. The structure of this compound, containing an allyl group and a sulfonate moiety, may be susceptible to microbial attack. However, there is no specific information available on the microorganisms capable of degrading this compound, the metabolic pathways involved, or the rate of its biodegradation in different soil types.

Table 4: Biotic Transformation Data for this compound in Soil

| Soil Type | Half-life (t½) | Major Metabolites |

|---|

Factors Influencing Persistence and Mobility in Soil

The persistence and mobility of this compound in soil are governed by a combination of its structural features and the physicochemical properties of the soil environment. The sulfonate group, being highly polar and water-soluble, is expected to dominate the compound's mobility, while the chlorinated alkene structure will influence its persistence.

Mobility: Organic sulfur compounds, particularly sulfonates, are generally mobile in soil. The sulfonate group (R-SO₃⁻) confers high water solubility, leading to a low tendency for adsorption to soil organic matter and clay particles. This suggests that this compound would likely be leachable and mobile in the soil column, with the potential to reach groundwater. However, the actual mobility can be influenced by several factors:

Soil Type: Soils with higher organic matter content may exhibit slightly more sorption, thereby reducing mobility. The presence of positively charged sites on soil minerals, such as iron and aluminum oxides, could also lead to some adsorption of the negatively charged sulfonate group, although this is generally a weaker interaction compared to other sorption mechanisms.

Soil Moisture: Higher soil moisture content will facilitate the dissolution and transport of this water-soluble compound, increasing its mobility. Conversely, in dry conditions, its movement would be significantly restricted.

pH: Soil pH can influence the surface charge of soil colloids. In acidic soils, the number of positively charged sites on minerals may increase, potentially leading to greater adsorption of the anionic sulfonate.

Persistence: The persistence of this compound in soil is primarily determined by its susceptibility to microbial degradation. While many organosulfonate compounds are biodegradable, the presence of the chlorine atom and the double bond can affect the rate and pathway of degradation.

Microbial Activity: The primary mechanism for the breakdown of organosulfonates in the environment is microbial degradation. Bacteria capable of utilizing sulfonates as a source of sulfur or carbon are widespread. uni-konstanz.de However, halogenated organic compounds can be more resistant to microbial attack. The degradation may proceed through initial cleavage of the carbon-sulfur bond or through transformation of the chlorinated alkene portion of the molecule.